molecular formula C18H20N2O4 B14105903 4-[[2-Butyl-5-(2-carboxyethenyl)imidazol-1-yl]methyl]benzoic acid

4-[[2-Butyl-5-(2-carboxyethenyl)imidazol-1-yl]methyl]benzoic acid

Cat. No.: B14105903
M. Wt: 328.4 g/mol
InChI Key: YOKNWHLCGXMWJI-UHFFFAOYSA-N
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Description

4-[[2-Butyl-5-(2-carboxyethenyl)imidazol-1-yl]methyl]benzoic acid is a complex organic compound featuring an imidazole ring, a benzoic acid moiety, and a butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[[2-Butyl-5-(2-carboxyethenyl)imidazol-1-yl]methyl]benzoic acid typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles to form disubstituted imidazoles, followed by further functionalization to introduce the benzoic acid and butyl groups . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production methods for this compound are likely to involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-[[2-Butyl-5-(2-carboxyethenyl)imidazol-1-yl]methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The imidazole and benzoic acid moieties can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[[2-Butyl-5-(2-carboxyethenyl)imidazol-1-yl]methyl]benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[2-Butyl-5-(2-carboxyethenyl)imidazol-1-yl]methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 4-[[2-Butyl-5-(2-carboxyethenyl)imidazol-1-yl]methyl]benzoic acid is unique due to its combination of an imidazole ring, a benzoic acid moiety, and a butyl group. This unique structure imparts specific chemical and biological properties, making it valuable for diverse applications.

Properties

IUPAC Name

4-[[2-butyl-5-(2-carboxyethenyl)imidazol-1-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-2-3-4-16-19-11-15(9-10-17(21)22)20(16)12-13-5-7-14(8-6-13)18(23)24/h5-11H,2-4,12H2,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKNWHLCGXMWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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